

Aztreonam disodium stability and degradation under different laboratory conditions

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Compound of Interest

Compound Name: **Aztreonam disodium**

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Aztreonam Disodium Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of **aztreonam disodium** under various laboratory conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of aztreonam in solution?

A1: The stability of aztreonam in an aqueous solution is primarily influenced by pH, temperature, and the composition of the intravenous (IV) fluid. Hydrolysis is a major degradation pathway.^{[1][2]} Forced degradation studies show that aztreonam is susceptible to degradation under acidic, alkaline, oxidative, and thermal stress conditions.^[3]

Q2: How does pH affect the stability of aztreonam?

A2: Aztreonam is most stable in a pH range of approximately 4.5 to 7.5. The degradation of aztreonam, particularly through hydrolysis of its β -lactam ring, is catalyzed by both acidic and basic conditions. One study noted 14.86% degradation after 48 hours in acidic conditions.^[4]

Q3: What are the recommended storage conditions for reconstituted aztreonam solutions?

A3: For intravenous infusion, aztreonam solutions with concentrations not exceeding 2% w/v should be used within 48 hours if stored at controlled room temperature (15°C to 30°C) or

within 7 days if refrigerated (2°C to 8°C).[5][6] Solutions at higher concentrations should be used promptly unless prepared with Sterile Water for Injection or 0.9% Sodium Chloride Injection, in which case the same 48-hour (room temp) or 7-day (refrigerated) limits apply.[6] Frozen solutions at -20°C can be stable for much longer periods, with one study showing stability for at least 6 months.[7]

Q4: Is aztreonam compatible with other commonly used intravenous drugs?

A4: Aztreonam is compatible with several other drugs for a specified period. For example, it is stable when mixed with clindamycin phosphate, gentamicin sulfate, tobramycin sulfate, or cefazolin sodium in 0.9% Sodium Chloride Injection or 5% Dextrose Injection for up to 48 hours at room temperature or 7 days under refrigeration.[6] However, aztreonam is known to be incompatible with nafcillin sodium, cephadrine, and metronidazole.[5] Admixtures with ampicillin show complex stability profiles, where aztreonam can decrease ampicillin stability and vice versa.[8][9]

Q5: Troubleshooting - My reconstituted aztreonam solution has a pink tint. Is it still usable?

A5: Depending on the concentration and diluent used, reconstituted aztreonam solutions may range from colorless to a light straw yellow, which can develop a slight pink tint upon standing. This color change does not necessarily indicate a loss of potency.[6] However, as with all parenteral drug products, the solution should be visually inspected for particulate matter before administration.[6]

Q6: Troubleshooting - I am observing unexpected peaks in my HPLC chromatogram during a stability study. What could be the cause?

A6: Unexpected peaks typically represent degradation products. Forced degradation studies have shown that aztreonam degrades under various stress conditions, including acid, base, oxidation (e.g., with hydrogen peroxide), heat, and light.[4] Oxidative stress, in particular, can cause rapid degradation.[4][10] It is crucial to use a validated stability-indicating HPLC method that can resolve the parent aztreonam peak from all potential degradant peaks.[11]

Stability Data Summary

The following tables summarize the stability of aztreonam under different conditions, including in various IV fluids and in combination with other antibiotics.

Table 1: Summary of Forced Degradation Studies for Aztreonam

Stress Condition	Parameters	% Degradation	Reference
Acidic	0.1M HCl	14.86% after 48 hours	[4]
Alkaline	0.1M NaOH	Significant degradation	
Oxidative	3% H ₂ O ₂	18.02% after 1 hour	[4] [10]
Thermal	110°C	Degradation observed after 24 hours	
Photolytic	Sunlight	Degradation observed after 24 hours	
Neutral	60°C	19.04% after 168 hours	[4]

Table 2: Stability of Aztreonam in Common Intravenous Fluids

IV Fluid	Concentration	Storage Temperature	Duration of Stability	Reference
0.9% Sodium Chloride	≤ 2% w/v	Room Temp (15-30°C)	48 hours	[5] [6]
0.9% Sodium Chloride	≤ 2% w/v	Refrigerated (2-8°C)	7 days	[5] [6]
5% Dextrose	≤ 2% w/v	Room Temp (15-30°C)	48 hours	[5] [6]
5% Dextrose	≤ 2% w/v	Refrigerated (2-8°C)	7 days	[5] [6]
0.9% Sodium Chloride	125 mg/mL	Room Temp (20-25°C)	24 hours	[12]
5% Dextrose	125 mg/mL	Room Temp (20-25°C)	24 hours	[12]

Table 3: Compatibility and Stability of Aztreonam with Other Antibiotics in IV Admixtures

Co-administered Drug	IV Fluid	Storage Temp.	Duration of Stability	Reference
Cefazolin Sodium	0.9% NaCl or 5% Dextrose	Room Temp	48 hours	[13]
Cefazolin Sodium	0.9% NaCl or 5% Dextrose	Refrigerated	7 days	[13]
Tobramycin Sulfate	0.9% NaCl or 5% Dextrose	Room Temp	48 hours	[14]
Tobramycin Sulfate	0.9% NaCl or 5% Dextrose	Refrigerated	7 days	[14]
Gentamicin Sulfate	0.9% NaCl or 5% Dextrose	Room Temp	8 hours	[14]
Gentamicin Sulfate	0.9% NaCl or 5% Dextrose	Refrigerated	24 hours	[14]
Ampicillin Sodium	0.9% NaCl	Room Temp	24 hours	[5][6]
Ampicillin Sodium	0.9% NaCl	Refrigerated	48 hours	[5][6]
Ampicillin Sodium	5% Dextrose	Room Temp	2 hours	[5][6]
Ampicillin Sodium	5% Dextrose	Refrigerated	8 hours	[5][6]
Metronidazole	---	---	Incompatible	[5][14]

Experimental Protocols

Protocol: Stability-Indicating RP-HPLC Method for Aztreonam

This protocol describes a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method used for stability testing of aztreonam.

1. Chromatographic Conditions:

- HPLC System: Waters HPLC with UV detector or equivalent.
- Column: C18 column (e.g., Inspire, 4.6 x 250mm, 5 μ m).
- Mobile Phase: A mixture of buffer (e.g., phosphate buffer, pH 3 adjusted with orthophosphoric acid) and Acetonitrile in a 40:60 v/v ratio.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 255 nm.
- Injection Volume: 20 μ L.
- Temperature: Ambient.

2. Preparation of Solutions:

- Standard Stock Solution: Accurately weigh 10 mg of aztreonam reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with water to obtain a concentration of 100 μ g/mL.
- Working Standard Solutions: Prepare further dilutions from the stock solution to create a calibration curve (e.g., 5-25 μ g/mL).
- Sample Preparation: Reconstitute the aztreonam vial as directed. Transfer the entire content to a 100 mL volumetric flask and dissolve in water. Dilute further to bring the concentration within the calibration range.

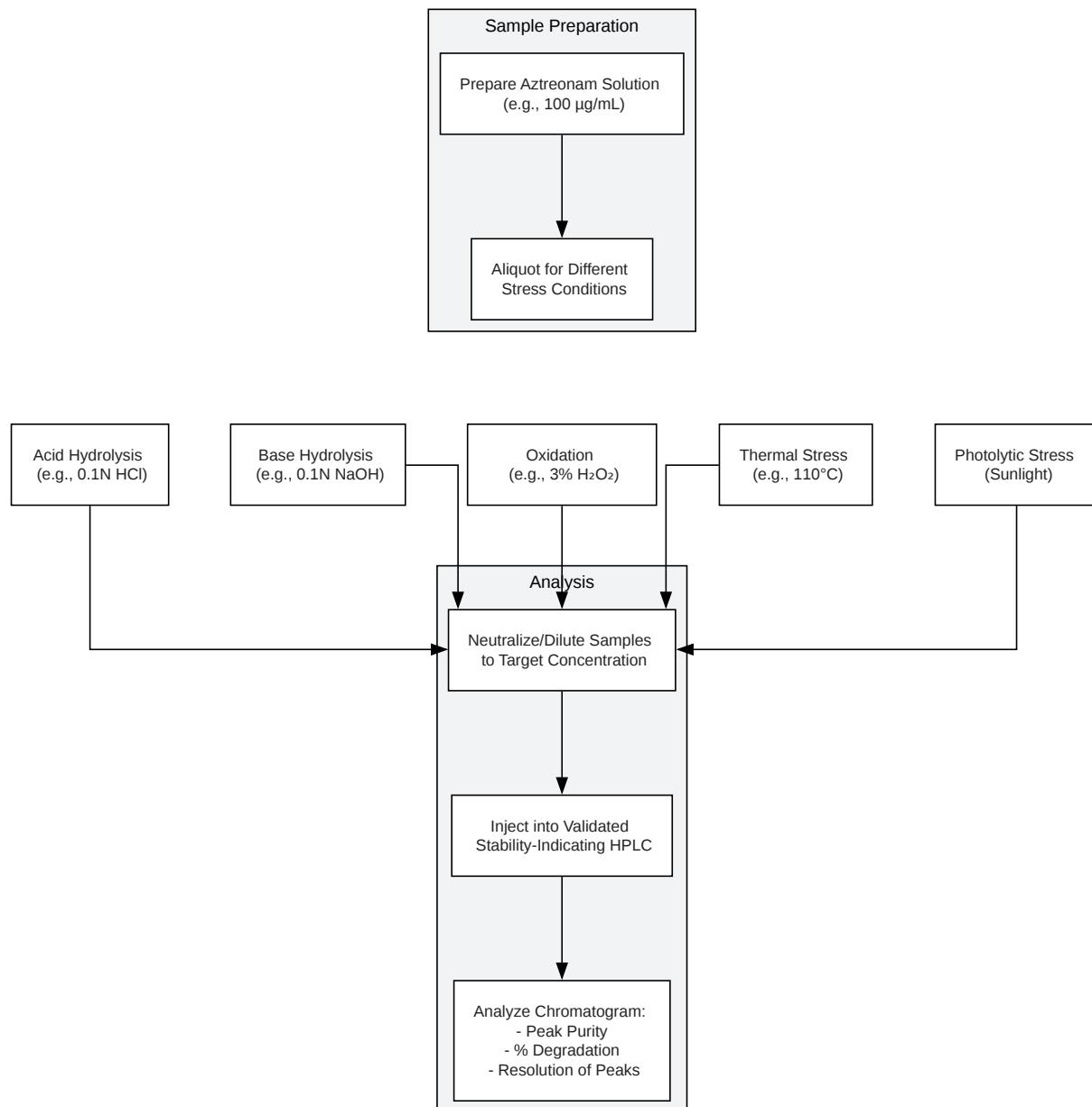
3. Forced Degradation Study Protocol:

- Acid Degradation: Add 1 mL of 0.1N HCl to the stock solution, reflux for a specified time, neutralize with 0.1N NaOH, and dilute.
- Alkaline Degradation: Add 1 mL of 0.1N NaOH to the stock solution, keep at room temperature for a specified time, neutralize with 0.1N HCl, and dilute.
- Oxidative Degradation: Add 1 mL of 3% w/v hydrogen peroxide to the stock solution, keep at room temperature for 15 minutes, and dilute.
- Thermal Degradation: Expose the solid drug or solution to high temperatures (e.g., 110°C) for 24 hours.
- Photolytic Degradation: Expose the solution to direct sunlight for 24 hours.

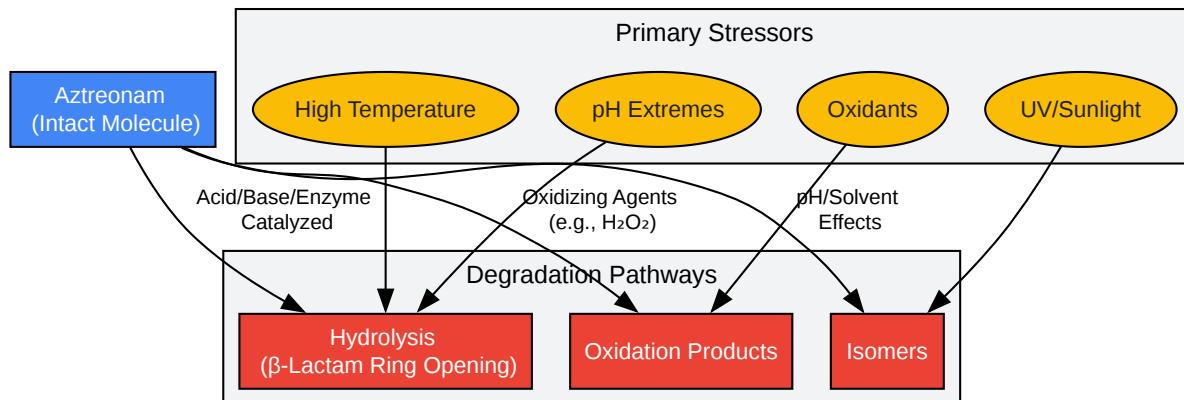
4. Analysis:

- Inject the prepared standard and stressed sample solutions into the HPLC system.
- Assess the chromatograms for the appearance of new peaks and the decrease in the area of the main aztreonam peak. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.

Visualizations

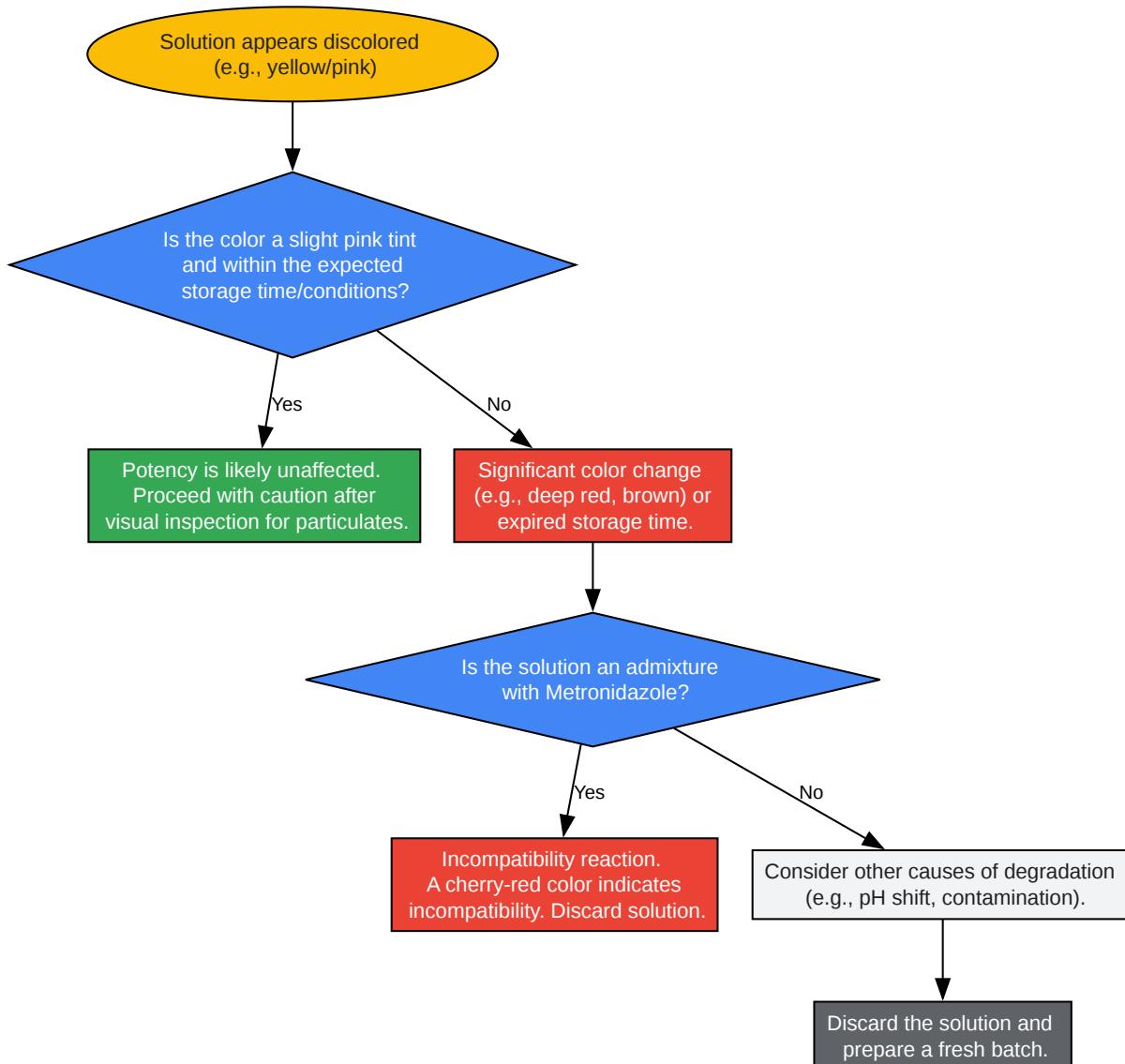
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Caption: Experimental workflow for a forced degradation study of aztreonam.



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Caption: Simplified degradation pathways of aztreonam under stress conditions.

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Caption: Troubleshooting guide for discolored aztreonam solutions.

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